molecular formula C23H21NO6 B13375529 3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one

3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13375529
M. Wt: 407.4 g/mol
InChI Key: KPNKOOXJIVXMFS-UHFFFAOYSA-N
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Description

3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]indol-2-one

InChI

InChI=1S/C23H21NO6/c1-28-20-9-4-5-10-21(20)30-14-12-24-17-8-3-2-7-16(17)23(27,22(24)26)15-18(25)19-11-6-13-29-19/h2-11,13,27H,12,14-15H2,1H3

InChI Key

KPNKOOXJIVXMFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps, including the formation of the indole core, the introduction of the furan ring, and the attachment of the methoxyphenoxyethyl group. Common synthetic methods include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenoxyethyl Group: This step can be performed using a nucleophilic substitution reaction, where the indole derivative reacts with a methoxyphenoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxyethyl group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of the carbonyl group can yield a diol.

Scientific Research Applications

3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)propionic acid: This compound shares the furan ring and can undergo similar chemical reactions.

    2-(2-methoxyphenoxy)ethanol: This compound contains the methoxyphenoxyethyl group and can be used as a precursor in the synthesis of the target compound.

    Indole-2-carboxylic acid: This compound has the indole core and can be used as a starting material for the synthesis of more complex indole derivatives.

Uniqueness

The uniqueness of 3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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